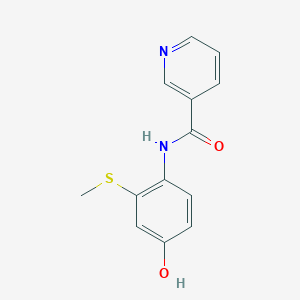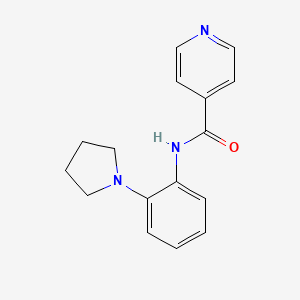
1-(2,3-Dimethoxybenzoyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethoxybenzoyl)pyrrolidine is a chemical compound that features a pyrrolidine ring bonded to a 2,3-dimethoxybenzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethoxybenzoyl)pyrrolidine typically involves the acylation of pyrrolidine with 2,3-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures.
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,3-Dimethoxybenzoyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2,3-dimethoxybenzoic acid or 2,3-dimethoxybenzaldehyde.
Reduction: Formation of 1-(2,3-dimethoxybenzyl)pyrrolidine.
Substitution: Formation of various substituted benzoyl pyrrolidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2,3-Dimethoxybenzoyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dimethoxybenzoyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The methoxy groups and the pyrrolidine ring can contribute to its binding affinity and specificity towards molecular targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,3-Dimethoxybenzyl)pyrrolidine: Similar structure but with a benzyl group instead of a benzoyl group.
1-(2,3-Dimethoxyphenyl)pyrrolidine: Similar structure but with a phenyl group instead of a benzoyl group.
1-(2,3-Dimethoxyacetyl)pyrrolidine: Similar structure but with an acetyl group instead of a benzoyl group.
Uniqueness
1-(2,3-Dimethoxybenzoyl)pyrrolidine is unique due to the presence of both the pyrrolidine ring and the 2,3-dimethoxybenzoyl group. This combination imparts specific chemical and biological properties that may not be present in similar compounds. The methoxy groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
(2,3-dimethoxyphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-11-7-5-6-10(12(11)17-2)13(15)14-8-3-4-9-14/h5-7H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPILKNNMZRNYBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-[(2,5-Diphenylpyrazol-3-yl)amino]-2-oxoethyl] 5-methylpyrazine-2-carboxylate](/img/structure/B7673326.png)
![N-[(2,3-dichlorophenyl)methyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B7673344.png)

![3,5-dimethyl-4-[(E)-2-quinolin-2-ylethenyl]-1,2-oxazole](/img/structure/B7673355.png)
![4-[(4-Amino-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-fluorophenyl)butan-1-one](/img/structure/B7673359.png)

![3-(1,5-Dimethylpyrazol-4-yl)-5-[(2-ethyl-6-methylpyridin-3-yl)oxymethyl]-1,2-oxazole](/img/structure/B7673369.png)
![N-[(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methyl]pyrazin-2-amine](/img/structure/B7673371.png)
![(2-Chloro-4-fluorophenyl)[4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B7673375.png)
![N-[2-(2-ethylanilino)-2-oxoethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7673383.png)

![N-methylimidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B7673391.png)
![3-[2-(3-Ethoxyphenyl)ethylsulfamoyl]-4-fluorobenzoic acid](/img/structure/B7673402.png)
![Propan-2-yl 4-[[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]benzoate](/img/structure/B7673412.png)
